molecular formula C16H19N3O3 B6027124 3-{[(4-sec-butylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid

3-{[(4-sec-butylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No. B6027124
M. Wt: 301.34 g/mol
InChI Key: LMWWYYRRDPBQLZ-UHFFFAOYSA-N
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Description

3-{[(4-sec-butylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid, also known as BAY 43-9006, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in the late 1990s and has since been the subject of numerous scientific studies.

Mechanism of Action

3-{[(4-sec-butylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid 43-9006 functions as a multi-kinase inhibitor, targeting several key kinases involved in tumor growth and angiogenesis. Specifically, it inhibits the activity of Raf kinase, which is involved in the MAPK/ERK signaling pathway, as well as VEGFR-2 and PDGFR-β, which are involved in angiogenesis. By targeting these key pathways, this compound 43-9006 is able to slow or stop tumor growth and prevent the formation of new blood vessels that are necessary for tumor survival.
Biochemical and Physiological Effects:
This compound 43-9006 has been shown to have a variety of biochemical and physiological effects. In addition to its effects on tumor growth and angiogenesis, it has also been shown to have anti-inflammatory effects and to modulate the immune system. These effects may have additional therapeutic applications beyond cancer treatment.

Advantages and Limitations for Lab Experiments

3-{[(4-sec-butylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid 43-9006 has several advantages for lab experiments. It is a well-characterized compound with a known mechanism of action, making it a useful tool for studying kinase signaling pathways and angiogenesis. However, there are also limitations to its use. For example, it has been shown to have off-target effects on other kinases, which may complicate interpretation of results. Additionally, its effects may vary depending on the specific cell type or tissue being studied.

Future Directions

There are several potential future directions for research on 3-{[(4-sec-butylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid 43-9006. One area of interest is the development of combination therapies that target multiple pathways involved in tumor growth and angiogenesis. Additionally, there is interest in understanding the long-term effects of this compound 43-9006 treatment, particularly with regard to the development of resistance and potential side effects. Finally, there is ongoing research into the development of new multi-kinase inhibitors with improved specificity and efficacy.

Synthesis Methods

The synthesis of 3-{[(4-sec-butylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid 43-9006 involves the reaction of 4-sec-butylphenylhydrazine with 1-methyl-1H-pyrazole-4-carboxylic acid, followed by the addition of an isocyanate group to form the final product. This process has been optimized over time, resulting in high yields and purity of the compound.

Scientific Research Applications

3-{[(4-sec-butylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid 43-9006 has been studied extensively for its potential therapeutic applications in cancer treatment. Specifically, it has been shown to inhibit the activity of several kinases that play a role in tumor growth and angiogenesis. This has led to the development of this compound 43-9006 as a targeted therapy for several types of cancer, including renal cell carcinoma and hepatocellular carcinoma.

properties

IUPAC Name

3-[(4-butan-2-ylphenyl)carbamoyl]-1-methylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-4-10(2)11-5-7-12(8-6-11)17-15(20)14-13(16(21)22)9-19(3)18-14/h5-10H,4H2,1-3H3,(H,17,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMWWYYRRDPBQLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)C2=NN(C=C2C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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